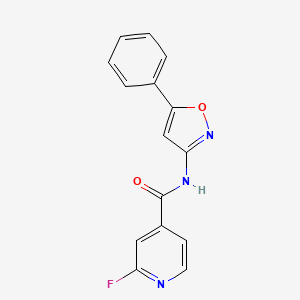

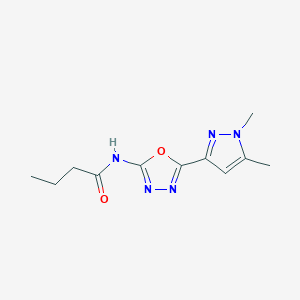

N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)butyramide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)butyramide” is a complex organic molecule. It contains a pyrazole ring, which is a type of aromatic organic compound with the formula C3H3N2H . The pyrazole ring is substituted with two methyl groups and is connected to an oxadiazole ring, another type of aromatic heterocycle featuring nitrogen and oxygen atoms .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole and oxadiazole rings. These rings are likely to contribute to the compound’s stability and reactivity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrazole and oxadiazole rings. Pyrazoles are known to participate in various chemical reactions, particularly those involving electrophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the pyrazole and oxadiazole rings could impact its solubility, stability, and reactivity .Scientific Research Applications

Synthesis and Structural Analysis

Synthesis of Heterocyclic Compounds : Compounds with a similar structural framework have been synthesized through microwave irradiative cyclocondensation. These synthesized compounds, including pyrazole derivatives, were evaluated for their insecticidal and antibacterial potential, showcasing the versatility of these heterocycles in generating bioactive molecules (Deohate & Palaspagar, 2020).

Cytotoxicity and DNA Binding Studies : Bis-1,3,4-oxadiazoles and bis-pyrazoles derived from certain pyrazole analogs were synthesized and characterized, showing cytotoxic potential against a panel of human cancer cell lines. These studies also included DNA binding investigations, underscoring the importance of these compounds in medicinal chemistry research (Purohit, Prasad, & Mayur, 2011).

Molecular Dimer Formation : Research on new 3,5-diaryl-1H-pyrazoles demonstrated the formation of molecular dimers through hydrogen bonding, indicating significant structural properties relevant for pharmaceutical design and supramolecular chemistry (Zheng, Wang, & Fan, 2010).

Biological Activities and Applications

Insecticidal and Antimicrobial Potential : The insecticidal and antimicrobial activities of synthesized pyrazole derivatives highlight the potential application of these compounds in developing new pesticides and antimicrobial agents. Such studies are crucial for addressing resistance issues in agriculture and healthcare (Qi et al., 2014).

Anticancer Activity : Novel heterocyclic compounds based on the pyrazole framework have been investigated for their anticancer activities. The synthesis and evaluation of these compounds contribute to the discovery of new therapeutic agents with potential application in cancer treatment (Metwally, Abdelrazek, & Eldaly, 2016).

Xanthine Oxidase Inhibitory Activity : Pyrazole-based 1,3,4-oxadiazole derivatives have been evaluated for their inhibitory activity against xanthine oxidase, an enzyme involved in purine metabolism leading to the production of uric acid. Compounds exhibiting inhibitory activity against this enzyme are of interest for the treatment of conditions like gout (Deqiang et al., 2015).

Future Directions

properties

IUPAC Name |

N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O2/c1-4-5-9(17)12-11-14-13-10(18-11)8-6-7(2)16(3)15-8/h6H,4-5H2,1-3H3,(H,12,14,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHGPSOPEJYQRPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=NN=C(O1)C2=NN(C(=C2)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)butyramide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2451812.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopentanecarboxamide](/img/structure/B2451824.png)

![8-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]sulfonylquinoline](/img/structure/B2451825.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2451827.png)